![molecular formula C14H12Cl2N2O B5224327 N-(2,3-dichlorophenyl)-N'-(2-methylphenyl)urea](/img/structure/B5224327.png)
N-(2,3-dichlorophenyl)-N'-(2-methylphenyl)urea
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Overview
Description
N-(2,3-dichlorophenyl)-N'-(2-methylphenyl)urea, commonly known as dichlorprop, is a synthetic herbicide that is widely used in agriculture to control weeds. It belongs to the chemical class of phenylurea herbicides and is known for its broad-spectrum weed control capabilities.
Scientific Research Applications
Dichlorprop has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It has been used in various crops, including cereals, oilseeds, legumes, and vegetables, to control weeds and improve crop yields. Moreover, dichlorprop has been used in research to study the effects of herbicides on plant growth and development.
Mechanism of Action
Dichlorprop works by inhibiting the activity of the plant enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of toxic levels of amino acids in the plant, ultimately leading to its death. The mechanism of action of dichlorprop is similar to that of other phenylurea herbicides.
Biochemical and Physiological Effects
Dichlorprop has been found to have various biochemical and physiological effects on plants. It inhibits the activity of ALS, leading to the accumulation of toxic levels of amino acids in the plant. This, in turn, affects the plant's metabolism, growth, and development. Moreover, dichlorprop has been found to induce oxidative stress in plants, leading to the generation of reactive oxygen species (ROS) and damage to plant cells.
Advantages and Limitations for Lab Experiments
Dichlorprop has several advantages for use in lab experiments. It is relatively cheap and readily available, making it easy to obtain for research purposes. Moreover, its broad-spectrum weed control capabilities make it a useful tool for studying the effects of herbicides on plant growth and development. However, dichlorprop has some limitations for lab experiments. Its toxicity to plants can make it challenging to use in certain experiments, and its effects on non-target organisms must be carefully considered.
Future Directions
There are several future directions for research on dichlorprop. One area of interest is the development of new derivatives of dichlorprop that have improved herbicidal properties and reduced toxicity to plants. Another area of research is the study of the effects of dichlorprop on non-target organisms, including insects, birds, and mammals. Additionally, there is a need for more research on the long-term effects of dichlorprop on soil health and ecosystem functioning.
Synthesis Methods
Dichlorprop can be synthesized through the reaction of 2,3-dichlorophenylisocyanate with o-toluidine in the presence of a base. The reaction yields N-(2,3-dichlorophenyl)-N'-(2-methylphenyl)urea as the final product. This synthesis method is relatively simple and cost-effective, making dichlorprop a popular choice for weed control in agriculture.
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-5-2-3-7-11(9)17-14(19)18-12-8-4-6-10(15)13(12)16/h2-8H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGYHPGSUFJRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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